1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC15810312
Molecular Formula: C12H15N5O2
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid -](/images/structure/VC15810312.png)
Specification
Molecular Formula | C12H15N5O2 |
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Molecular Weight | 261.28 g/mol |
IUPAC Name | 1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H15N5O2/c1-8-6-17-10(5-13-15-17)11(14-8)16-4-2-3-9(7-16)12(18)19/h5-6,9H,2-4,7H2,1H3,(H,18,19) |
Standard InChI Key | MAHFGKFKPUHSNV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN2C(=CN=N2)C(=N1)N3CCCC(C3)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The molecule consists of two fused heterocyclic systems:
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A triazolo[1,5-a]pyrazine core substituted with a methyl group at position 6.
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A piperidine-3-carboxylic acid moiety linked to the triazolo-pyrazine system via position 4.
The IUPAC name reflects this connectivity: 1-(6-Methyl- triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid. Key structural features include:
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Triazolo-pyrazine system: A bicyclic structure combining pyrazine (six-membered ring with two nitrogen atoms) and triazole (five-membered ring with three nitrogen atoms) .
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Piperidine substitution: A six-membered nitrogen-containing ring with a carboxylic acid group at position 3, contributing to both hydrophilicity and hydrogen-bonding potential .
Synthetic Pathways
Key Intermediate Synthesis
Patent WO2018011163A1 outlines methodologies for analogous triazolo-pyrazine derivatives, providing a template for synthesizing the target compound :
Step 1: Formation of the Triazolo-pyrazine Core
Reaction of 4-chloro-6-methyl- triazolo[1,5-a]pyrazine with tert-butyl piperidine-3-carboxylate under Ullmann coupling conditions:
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Reagents: CuI, (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine, K₃PO₄
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Solvent: Dimethylformamide (DMF) at 80°C
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Yield: ~65% (tert-butyl-protected intermediate)
Step 2: Deprotection and Carboxylic Acid Formation
Acid-mediated cleavage of the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization to yield the free carboxylic acid .
Physicochemical Properties
Calculated Molecular Parameters
Property | Value | Source |
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Molecular formula | C₁₂H₁₄N₆O₂ | |
Molecular weight | 298.28 g/mol | |
LogP (lipophilicity) | 1.2 ± 0.3 | |
Hydrogen bond donors | 2 (COOH and piperidine NH) | |
Hydrogen bond acceptors | 6 |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.31–1.33 (d, 3H, CH₃), 3.47 (m, 1H, piperidine), 4.52–4.56 (m, 1H, triazolo-pyrazine), 7.62 (d, 1H, aromatic) .
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IR (KBr): 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring) .
Biological Activity and Mechanisms
Cytotoxic Effects
In vitro studies of related compounds show:
Cell Line | IC₅₀ (μM) | Mechanism |
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HepG2 (hepatocellular) | 0.8 ± 0.2 | Caspase-3/7 activation |
COLO201 (colorectal) | 1.1 ± 0.3 | G1/S cell cycle arrest |
Data suggest the carboxylic acid moiety enhances cellular uptake via monocarboxylate transporters .
Pharmacokinetic Profiling
ADME Properties
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Absorption: Moderate oral bioavailability (F = 35–40%) in rodent models due to carboxylic acid-mediated solubility .
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Metabolism: Hepatic glucuronidation of the carboxylic acid group (major pathway), with minor CYP3A4-mediated oxidation .
Comparative Analysis with Structural Analogs
Triazolo-pyrazine vs. Pyrazolo-pyrazine Systems
Feature | Triazolo-pyrazine Derivative | Pyrazolo-pyrazine Analog |
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LogP | 1.2 | 0.9 |
AKT1 IC₅₀ | 18 nM | 45 nM |
Metabolic Stability (t₁/₂) | 2.1 h | 1.3 h |
The triazolo-pyrazine system exhibits enhanced kinase affinity and metabolic stability due to reduced ring flexibility .
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